3-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Overview
Description
3-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C20H21N3O5 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[4-(2-furoyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is 383.14812078 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Neuroimaging Applications
One study focused on the synthesis and preclinical evaluation of a PET tracer for mapping cerebral adenosine A2A receptors (A2ARs), which are implicated in various neurological disorders. The tracer showed favorable brain kinetics and suitable characteristics for A2AR imaging, highlighting its potential in neuroimaging applications (Xiaoyun Zhou et al., 2014).
Alzheimer's Disease Treatment
Another research effort led to the synthesis of a new series of compounds as potential therapeutic agents for Alzheimer's disease. One of the compounds demonstrated excellent enzyme inhibition activity against butyrylcholinesterase, a target for Alzheimer’s disease therapy, showcasing its therapeutic potential (G. Hussain et al., 2016).
Antidepressant and Antianxiety Effects
Further studies explored the synthesis of novel derivatives with antidepressant and antianxiety activities. The research indicated significant effects in reducing immobility times in animal models and showcased antianxiety activity, suggesting potential applications in treating psychiatric conditions (J. Kumar et al., 2017).
Receptor Antagonist for Antipsychotic Drugs
Another area of application involves the development of butyrophenones with affinity for dopamine and serotonin receptors. These compounds were evaluated as antipsychotic agents, indicating their potential use in treating psychiatric disorders while highlighting their receptor selectivity (E. Raviña et al., 2000).
Antiarrhythmic and Antihypertensive Effects
Research on pyrrolidin-2-one and pyrrolidine derivatives demonstrated strong antiarrhythmic and antihypertensive activities, suggesting their use in cardiovascular disease treatment. The study points to the importance of the 1-phenylpiperazine moiety for these effects (Barbara Malawska et al., 2002).
Properties
IUPAC Name |
3-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-27-15-6-4-14(5-7-15)23-18(24)13-16(19(23)25)21-8-10-22(11-9-21)20(26)17-3-2-12-28-17/h2-7,12,16H,8-11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQPCLAEDSYCFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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